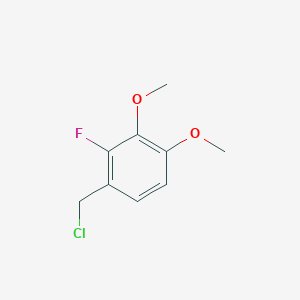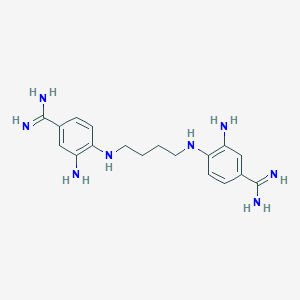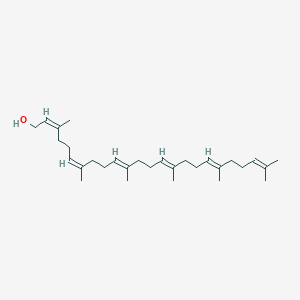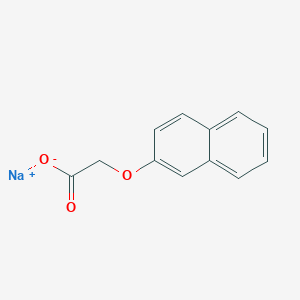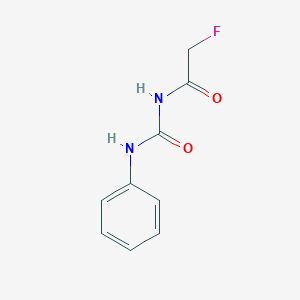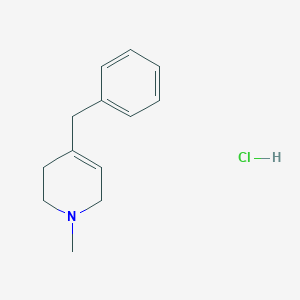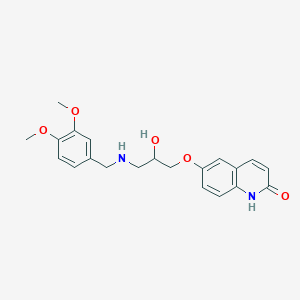![molecular formula C30H38O15 B161849 [(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate CAS No. 83529-62-8](/img/structure/B161849.png)
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate is a natural product found in Euphrasia rostkoviana, Globularia davisiana, and other organisms with data available.
Scientific Research Applications
Research Applications of Complex Chemical Compounds
Complex chemical compounds, especially those with multiple hydroxy and methoxy groups and specific stereochemistry, are often subjects of research due to their potential applications in various fields, including organic chemistry, materials science, and pharmacology.
Chemical Behavior and Solubility Studies : Research into compounds with multiple hydroxy and methoxy groups often involves understanding their solubility in different solvents. For example, studies on the solubility of sugar alcohols and other related compounds in ethanol-water solutions provide insights into their behavior in various solvent mixtures, which is crucial for their application in chemical synthesis and pharmaceutical formulation (Gong et al., 2012).
Synthesis of Novel Compounds : The synthesis of novel compounds, including stereoisomeric and chiral molecules, from complex chemical structures is a significant area of research. These efforts aim to create new materials with specific properties for use in drug development, catalyst design, and the synthesis of biologically active molecules. For instance, the synthesis of chiral building blocks for prostanoids from complex chemical precursors demonstrates the importance of stereochemistry in developing compounds with desired biological activities (Valiullina et al., 2019).
Biological and Pharmacological Studies : While avoiding direct application in drug use and dosage, research into complex chemical compounds often explores their biological activities, such as antioxidant properties or interactions with biological receptors. These studies contribute to the understanding of how such compounds can influence biological processes and potentially lead to the development of new therapeutic agents. For example, the antiangiogenic activity of synthetic dihydrobenzofuran lignans highlights the potential for complex compounds to inhibit processes involved in disease progression, without delving into their use as drugs per se (Apers et al., 2002).
Material Science Applications : Complex chemical compounds also find applications in materials science, where their unique properties can contribute to the development of new materials with specific functionalities. This includes polymers, coatings, and nanomaterials designed for a wide range of applications, from electronics to biocompatible materials.
properties
CAS RN |
83529-62-8 |
|---|---|
Product Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
Molecular Formula |
C30H38O15 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-3-6-17(32)18(33)11-16)43-21(13-31)27(28)44-22(35)8-5-15-4-7-20(40-2)19(34)12-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 |
InChI Key |
RMJYDWRKVAGFGZ-CPPDSBOHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Appearance |
Yellow powder |
Other CAS RN |
83529-62-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



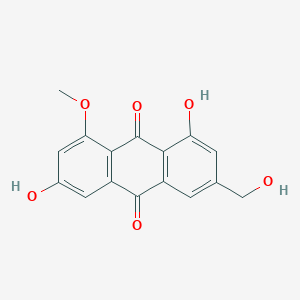

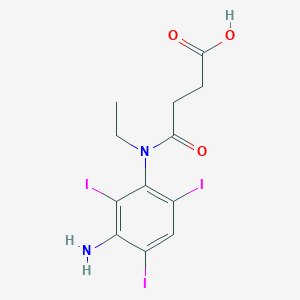
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
